2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound belonging to the quinolone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
- 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-4-methylphenyl group may enhance its potency and selectivity in certain applications.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide (CAS Number: 902278-52-8) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline core , which is a bicyclic structure composed of a fused benzene and pyridine ring. The presence of a benzenesulfonyl group and an N-(3-chloro-4-methylphenyl)acetamide moiety contributes to its potential efficacy as an enzyme inhibitor and anticancer agent. The molecular formula is C24H20ClN2O5S, with a molecular weight of 448.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities.
- Receptor Modulation : It may also modulate receptor activity, contributing to its pharmacological effects.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the viability of various cancer cell lines by inducing cell cycle arrest.
- Induction of Apoptosis : Mechanistic studies suggest that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
Some studies have demonstrated that quinoline-based compounds possess antimicrobial properties. This compound may exhibit activity against various pathogens, suggesting potential applications in treating infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related quinoline derivatives, providing insights into the potential benefits of this compound:
- Study on Anticancer Properties : A study focused on a similar quinoline derivative reported that it effectively inhibited glioma cell growth by activating necroptosis pathways and inhibiting AKT signaling .
- Antimicrobial Screening : Another study highlighted the antimicrobial efficacy of quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can enhance potency against resistant strains .
- Enzyme Inhibition Studies : Research has shown that compounds with similar structural features can inhibit enzymes like serine protease, which is crucial for viral replication .
Data Tables
Property | Value |
---|---|
Molecular Formula | C24H20ClN2O5S |
Molecular Weight | 448.5 g/mol |
CAS Number | 902278-52-8 |
Anticancer Activity | Induces apoptosis |
Antimicrobial Activity | Potential against MRSA |
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits key metabolic enzymes |
Receptor Modulation | Alters receptor signaling |
Cell Cycle Arrest | Induces G2/M phase arrest |
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-11-12-17(13-20(16)25)26-23(28)15-27-14-22(24(29)19-9-5-6-10-21(19)27)32(30,31)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKFIMJIFFYEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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